Cas no 1363382-30-2 (3-Bromo-1-methyl-1H-indazole-6-carboxylic acid)

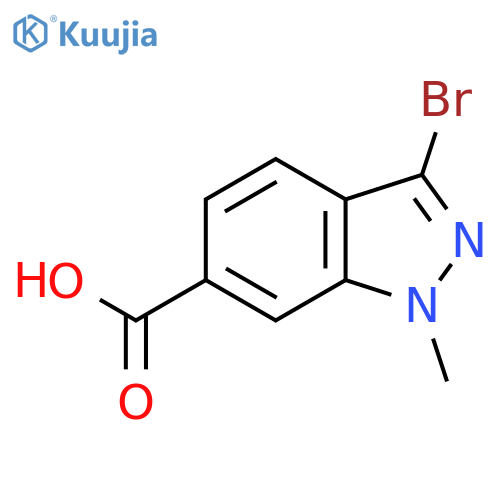

1363382-30-2 structure

商品名:3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

CAS番号:1363382-30-2

MF:C9H7BrN2O2

メガワット:255.068081140518

MDL:MFCD21642006

CID:4591089

PubChem ID:72208025

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID

- 1H-Indazole-6-carboxylic acid, 3-bromo-1-methyl-

- PB37622

- SB19858

- 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLIC ACID

- 1363382-30-2

- EN300-7421190

- SY259726

- CS-0054603

- AKOS023568440

- P12952

- DB-424616

- AS-67765

- 3-BROMO-1-METHYL-1H-INDAZOLE-6-CARBOXYLICACID

- MFCD21642006

- 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

-

- MDL: MFCD21642006

- インチ: 1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)

- InChIKey: DMDCLOZQWPLXRK-UHFFFAOYSA-N

- ほほえんだ: BrC1C2C=CC(C(=O)O)=CC=2N(C)N=1

計算された属性

- せいみつぶんしりょう: 253.96909 g/mol

- どういたいしつりょう: 253.96909 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1

- ぶんしりょう: 255.07

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258275-1g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 95% | 1g |

$337 | 2021-08-18 | |

| Enamine | EN300-7421190-2.5g |

3-bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 95.0% | 2.5g |

$423.0 | 2025-03-11 | |

| Chemenu | CM258275-5g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 95% | 5g |

$1010 | 2021-08-18 | |

| Chemenu | CM258275-10g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 95% | 10g |

$1683 | 2021-08-18 | |

| eNovation Chemicals LLC | D623146-1G |

3-bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 97% | 1g |

$300 | 2024-07-21 | |

| Alichem | A269002787-25g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 95% | 25g |

2,814.00 USD | 2021-06-01 | |

| abcr | AB474887-1 g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid; . |

1363382-30-2 | 1g |

€454.40 | 2023-07-18 | ||

| abcr | AB474887-5 g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid; . |

1363382-30-2 | 5g |

€1,278.90 | 2023-07-18 | ||

| Alichem | A269002787-10g |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 95% | 10g |

1,608.00 USD | 2021-06-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011016-5G |

3-bromo-1-methyl-1H-indazole-6-carboxylic acid |

1363382-30-2 | 97% | 5g |

¥ 4,798.00 | 2023-03-31 |

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1363382-30-2 (3-Bromo-1-methyl-1H-indazole-6-carboxylic acid) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1363382-30-2)3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

清らかである:99%/99%

はかる:500mg/1g

価格 ($):207.0/218.0